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Compound of Interest

Compound Name: T01-1

Cat. No.: B12406228 Get Quote

An In-depth Technical Guide to the Structure-Activity Relationship of T01-1, a Novel T-Cell

Receptor Signaling Modulator

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the structure-activity relationship (SAR)

studies for T01-1, a novel inhibitor of the T-cell receptor (TCR) signaling pathway. The

information presented herein is intended to guide further research and development of this and

related compounds.

Introduction
T-cell activation is a cornerstone of the adaptive immune response, and its dysregulation is

implicated in various autoimmune diseases and cancers. The T-cell receptor (TCR) signaling

cascade is a critical pathway that governs T-cell activation, proliferation, and effector functions.

[1][2] A key initiating enzyme in this pathway is the lymphocyte-specific protein tyrosine kinase

(LCK). T01-1 has been identified as a potent and selective inhibitor of LCK, thereby

representing a promising therapeutic candidate for modulating T-cell mediated pathologies.

This guide details the SAR, experimental protocols, and signaling context for T01-1.

Mechanism of Action and Signaling Pathway
T01-1 exerts its inhibitory effect on LCK, a critical kinase that phosphorylates the

immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex upon TCR

engagement with an antigen-presenting cell (APC).[3] This phosphorylation event initiates a

cascade of downstream signaling involving ZAP70, LAT, and PLCγ1, ultimately leading to the
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activation of transcription factors like NFAT, AP-1, and NF-κB, which drive T-cell activation. By

inhibiting LCK, T01-1 effectively blunts the initiation of this signaling cascade.

T-Cell

TCR CD3 Complex

LCK

 recruits

ZAP70
 phosphorylates

LAT
 phosphorylates

PLCγ1
 activates

NFAT

AP-1

NF-κB

T-Cell Activation
T01-1  inhibits

Click to download full resolution via product page

TCR Signaling Pathway and T01-1's Point of Intervention.

Structure-Activity Relationship (SAR) Data
A series of analogs of T01-1 were synthesized and evaluated for their inhibitory activity against

LCK and their effect on T-cell proliferation. The core scaffold of T01-1 is a pyrazolo[3,4-

d]pyrimidine, with modifications made at the R1 and R2 positions to probe the SAR.
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Compound R1 Group R2 Group LCK IC50 (nM)
T-Cell
Proliferation
IC50 (µM)

T01-1 4-fluorophenyl
Cyclopropylamin

e
5.2 0.15

T01-1a Phenyl
Cyclopropylamin

e
25.8 0.89

T01-1b 4-chlorophenyl
Cyclopropylamin

e
8.1 0.22

T01-1c 4-methoxyphenyl
Cyclopropylamin

e
150.3 4.5

T01-1d 4-fluorophenyl Ethylamine 45.6 1.8

T01-1e 4-fluorophenyl

N-

methylcyclopropy

lamine

6.5 0.18

T01-1f 4-fluorophenyl - 589.2 > 10

SAR Summary:

R1 Position: A halogen-substituted phenyl ring is preferred for potent LCK inhibition. The 4-

fluoro substitution in T01-1 provides the best activity, suggesting a favorable interaction with

a specific region of the LCK active site. Unsubstituted phenyl (T01-1a) or electron-donating

groups like methoxy (T01-1c) lead to a significant loss of potency.

R2 Position: A small, constrained amine, such as cyclopropylamine, is crucial for activity.

Replacing it with a more flexible ethylamine (T01-1d) reduces potency. The secondary amine

in N-methylcyclopropylamine (T01-1e) is well-tolerated. The absence of a substituent at R2

(T01-1f) dramatically decreases activity, highlighting the importance of this group for binding.

Experimental Protocols
LCK Kinase Assay (In Vitro)
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Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against

LCK.

Materials:

Recombinant human LCK enzyme

ATP

Poly(Glu, Tyr) 4:1 peptide substrate

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

Test compounds (dissolved in DMSO)

ADP-Glo™ Kinase Assay kit

Procedure:

Prepare a serial dilution of the test compounds in DMSO.

In a 96-well plate, add the kinase buffer, LCK enzyme, and the peptide substrate.

Add the test compounds to the wells. Include a positive control (no inhibitor) and a negative

control (no enzyme).

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for 1 hour.

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent

and a luminometer.

Calculate the percent inhibition for each compound concentration relative to the controls.

Determine the IC50 values by fitting the data to a four-parameter logistic dose-response

curve.
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T-Cell Proliferation Assay (Cell-Based)
Objective: To measure the effect of test compounds on T-cell proliferation.

Materials:

Human peripheral blood mononuclear cells (PBMCs)

RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

Anti-CD3 and anti-CD28 antibodies

CellTiter-Glo® Luminescent Cell Viability Assay kit

Test compounds (dissolved in DMSO)

Procedure:

Isolate PBMCs from healthy donor blood.

Plate the PBMCs in a 96-well plate pre-coated with anti-CD3 antibody.

Add soluble anti-CD28 antibody to the wells to provide co-stimulation.

Add a serial dilution of the test compounds to the wells.

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

Measure cell proliferation (as an indicator of cell viability) using the CellTiter-Glo® assay,

which quantifies ATP levels.

Determine the IC50 values by plotting the luminescence signal against the compound

concentration and fitting to a dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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